Quinazoline

Catalog No.
S597625
CAS No.
253-82-7
M.F
C8H6N2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinazoline

CAS Number

253-82-7

Product Name

Quinazoline

IUPAC Name

quinazoline

Molecular Formula

C8H6N2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-6H

InChI Key

JWVCLYRUEFBMGU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=NC=N2

Synonyms

1,3-Benzodiazine; 1,3-Diazanaphthalene; 5,6-Benzopyrimidine; NSC 72372; Phenmiazine

Canonical SMILES

C1=CC=C2C(=C1)C=NC=N2

Drug Discovery and Development

Quinazoline and its derivatives have displayed a remarkable range of therapeutic potential, making them attractive candidates for drug discovery and development []. Several established drugs with quinazoline cores exist, including:

  • Lapatinib: Used in combination therapy for breast cancer [].
  • Erlotinib: Employed in the treatment of non-small cell lung cancer [].
  • Gilteritinib: Approved for the treatment of FLT3-mutated acute myeloid leukemia [].

Quinazoline is an organic compound characterized by the formula C8H6N2C_8H_6N_2. It features a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. This compound appears as a light yellow crystalline solid and is soluble in water. Quinazoline is also known as 1,3-diazanaphthalene, reflecting its classification as an aza derivative of quinoline. Although the parent quinazoline molecule is not frequently discussed in technical literature, its substituted derivatives have garnered significant attention for their medicinal properties, particularly as antimalarial and anticancer agents .

The mechanism of action of quinazoline derivatives depends on the specific functionalities attached to the core structure. However, some general mechanisms have been established. For example, some derivatives inhibit specific enzymes by binding to their active sites, while others interfere with cell signaling pathways []. Gefitinib, an FDA-approved drug for lung cancer, is a quinazoline derivative that acts by blocking the epidermal growth factor receptor (EGFR), a protein involved in cell proliferation.

, including:

  • Hydrolysis: In warm solutions, quinazoline hydrolyzes under acidic or alkaline conditions to yield 2-aminobenzaldehyde and other products .
  • Nitration: This is the only known electrophilic substitution reaction for quinazoline, primarily occurring at position 6 to form 6-nitroquinazoline .
  • Oxidation: Quinazoline can be oxidized using hydrogen peroxide or potassium permanganate, leading to products like 3,4-dihydro-4-oxoquinazoline .
  • Alkylation: Alkylation occurs at the nitrogen atom of quinazoline, forming various derivatives .

Quinazoline derivatives exhibit notable biological activities. For instance:

  • Gefitinib: Approved by the U.S. Food and Drug Administration in 2003, this compound acts as an inhibitor of the epidermal growth factor receptor (EGFR), targeting non-small-cell lung carcinoma .
  • Afatinib: This irreversible inhibitor of HER2 and EGFR kinases was approved in 2013 and demonstrates efficacy against cancers resistant to other treatments like gefitinib and erlotinib .
  • Other derivatives have shown potential in treating conditions such as hypertension and inflammation due to their ability to inhibit various enzymes and receptors .

Several methods for synthesizing quinazoline have been developed:

  • Niementowski's Synthesis: Involves reacting substituted anthranilic acid with formamide at elevated temperatures to yield 3,4-dihydro-4-oxoquinazoline .
  • Grimmel's Method: Heating o-amino benzoic acids with amines and phosphorus trichloride produces disubstituted quinazolines .
  • Aza-Reaction: Utilizing azides in combination with triphenylphosphine has been reported to synthesize indolo[1,2-c]quinazolines efficiently .
  • Copper-Catalyzed Approaches: Recent studies have demonstrated ligand-free copper-catalyzed reactions that utilize readily available starting materials for synthesizing quinazolines .

Quinazoline and its derivatives are widely used in pharmaceuticals due to their biological activities. They are primarily utilized in:

  • Cancer Treatment: Various quinazoline derivatives serve as targeted therapies against different cancer types.
  • Antimicrobial Agents: Some derivatives exhibit antibacterial and antifungal properties.
  • Antihypertensive Drugs: Certain compounds have been investigated for their potential use in managing high blood pressure.

Research into the interactions of quinazoline derivatives with biological targets has revealed insights into their mechanisms of action. For example:

  • Quinazolines have been studied for their inhibitory effects on cyclooxygenase enzymes and lipoxygenase activities, which are crucial in inflammatory processes .
  • Molecular docking studies have indicated that substituents on the quinazoline ring can significantly influence binding affinity and selectivity towards various targets, enhancing their therapeutic potential .

Quinazoline shares structural similarities with several other heterocyclic compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CinnolineBenzodiazineContains a fused benzene and diazine structure; less explored than quinazoline.
QuinoxalineBenzodiazineSimilar to quinazoline but contains a different nitrogen arrangement; used in pharmaceuticals.
PhthalazineBenzodiazineFeatures two nitrogen atoms; used mainly in dyes and pigments.

Quinazoline's unique structure allows it to interact selectively with specific biological targets, making it particularly valuable in drug development compared to its analogs.

XLogP3

1

Boiling Point

241.0 °C

LogP

1.0 (LogP)

Melting Point

48.0 °C

UNII

UB9QUR18NL

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

253-82-7

Wikipedia

Quinazoline

Dates

Modify: 2023-08-15
Hert et al. Quantifying biogenic bias in screening libraries Nature Chemical Biology, doi: 10.1038/nchembio.180, published online 31 May 2009 http://www.nature.com/naturechemicalbiology

Explore Compound Types